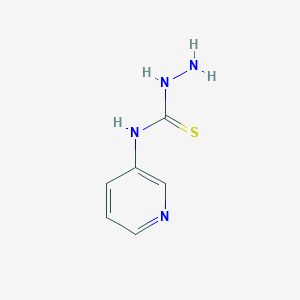
3-amino-N-benzyl-3-hydroxyiminopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-benzyl-3-hydroxyiminopropanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to an acetamide moiety with an N-hydroxycarbamimidoyl functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-benzyl-3-hydroxyiminopropanamide typically involves the coupling of benzylamine with 2-cyanobenzamide derivatives, followed by hydroxyamination. This process can be carried out under mild conditions, making it efficient and straightforward . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the coupling and hydroxyamination steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-N-benzyl-3-hydroxyiminopropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the N-hydroxycarbamimidoyl group to an amine.
Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce amines. Substitution reactions can result in a variety of substituted benzyl derivatives .
Applications De Recherche Scientifique
3-amino-N-benzyl-3-hydroxyiminopropanamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-amino-N-benzyl-3-hydroxyiminopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-hydroxycarbamimidoyl group can act as a nitric oxide donor, releasing nitric oxide upon enzymatic transformation . This release of nitric oxide can modulate various biological pathways, including vasodilation and inhibition of platelet aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-amino-N-benzyl-3-hydroxyiminopropanamide include:
- N-Benzyl-2-(N-hydroxycarbamimidoyl)-4-methylthiazole-5-carboxamide
- tert-Butyl 2-(N’-hydroxycarbamimidoyl)morpholine-4-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H13N3O2 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
3-amino-N-benzyl-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C10H13N3O2/c11-9(13-15)6-10(14)12-7-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,11,13)(H,12,14) |
Clé InChI |
QOJRMUCEMSJURY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)
![4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271087.png)











![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)
